(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide
CAS No.: 1354009-38-3
Cat. No.: VC8234735
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354009-38-3 |
|---|---|
| Molecular Formula | C13H25N3O |
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]propanamide |
| Standard InChI | InChI=1S/C13H25N3O/c1-9(14)13(17)15-10-3-5-11(6-4-10)16(2)12-7-8-12/h9-12H,3-8,14H2,1-2H3,(H,15,17)/t9-,10?,11?/m0/s1 |
| Standard InChI Key | ZEKNMOYSTCUUIH-WHXUTIOJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1CCC(CC1)N(C)C2CC2)N |
| SMILES | CC(C(=O)NC1CCC(CC1)N(C)C2CC2)N |
| Canonical SMILES | CC(C(=O)NC1CCC(CC1)N(C)C2CC2)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is (2S)-2-amino-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]propanamide, with a molecular formula of C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . Its stereocenter at the C-2 position confers chirality, critical for receptor-binding specificity. Key structural features include:
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Cyclohexyl group: Enhances lipophilicity and membrane permeability.
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Cyclopropyl-methyl-amino substituent: Contributes to conformational rigidity and metabolic stability.
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Propionamide backbone: Facilitates hydrogen bonding with biological targets.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅N₃O | |
| Molecular Weight | 239.36 g/mol | |
| Stereochemistry | (S)-configuration at C-2 | |
| CAS Number | 1354009-38-3 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution reactions. A common pathway includes:
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Cyclohexylamine functionalization: Introduction of the cyclopropyl-methyl-amino group via alkylation.
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Propionamide formation: Coupling of the amino acid derivative with the cyclohexyl intermediate under peptide-bond-forming conditions.
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Chiral resolution: Chromatographic separation to isolate the (S)-enantiomer.
Table 2: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Alkylation | Cyclopropyl bromide, K₂CO₃ | 65–75 | HPLC |
| Amide coupling | EDC/HOBt, DCM | 80–85 | NMR |
| Chiral purification | Chiral HPLC (Chiralpak® AD-H) | >98% ee | Polarimetry |
Pharmacological Activity
Mechanism of Action
The compound exhibits affinity for sigma receptors (σ₁ and σ₂), with subnanomolar binding constants in vitro . Its cyclohexyl and cyclopropyl groups stabilize interactions with hydrophobic receptor pockets, while the propionamide group forms hydrogen bonds with residues like Thr435 and Asn436 in σ₁ .
Biological Effects
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Antiproliferative activity: Induces caspase-independent apoptosis in tumor cell lines (IC₅₀ = 0.12–3.23 μM) .
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Neuromodulatory potential: Structural analogs demonstrate activity in neurotransmitter systems, suggesting possible CNS applications.
Table 3: In Vitro Pharmacological Data
| Assay | Result | Cell Line | Source |
|---|---|---|---|
| σ₁ Receptor Binding | Kᵢ = 0.11 nM | Guinea pig | |
| σ₂ Receptor Binding | Kᵢ = 0.37 nM | SK-N-SH | |
| Cytotoxicity (CC₅₀) | >100 μM | MCF7dx |
Structure-Activity Relationship (SAR)
Impact of Substituents
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Cyclopropyl group: Replacement with larger rings (e.g., cyclohexyl) enhances σ₁ affinity by 10-fold .
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Propionamide backbone: Methylation at the α-position reduces metabolic clearance by 50% .
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Chirality: The (R)-enantiomer shows 20-fold lower σ₁ affinity, underscoring stereochemical dependence.
Figure 1: Key SAR Trends
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σ₁ Affinity: Cyclohexyl > Cyclopropyl > Isopropyl.
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Metabolic Stability: t-butylamide > benzylamide > phenylamide .
Applications in Drug Development
Anticancer Therapeutics
The compound’s σ₂ agonist activity positions it as a candidate for overcoming multidrug resistance (MDR) in cancers overexpressing ABCG2 transporters . In MCF7dx cells, it reverses doxorubicin resistance at 1 μM .
Neuroprotective Agents
Preliminary data suggest modulation of NMDA receptors, potentially aiding in neurodegenerative diseases.
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Metabolic Stability (t₁/₂, HLM) |
|---|---|---|---|
| (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide | 0.11 | 0.37 | 75 min |
| (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide | 0.24 | 1.20 | 45 min |
| PB28 (Sigma receptor modulator) | 0.09 | 0.05 | 12 min |
Future Directions
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